3-Bromo-4-methylfuran
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-bromo-4-methylfuran | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5BrO/c1-4-2-7-3-5(4)6/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPIZXLDQECIGOA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=COC=C1Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Reactivity and Mechanistic Investigations of 3 Bromo 4 Methylfuran
Electrophilic Aromatic Substitution (EAS) Pathways of Brominated Methylfurans
Electrophilic aromatic substitution is a characteristic reaction of aromatic compounds. The furan (B31954) ring is inherently electron-rich due to the participation of the oxygen atom's lone pair in the aromatic π-system, making it significantly more reactive than benzene (B151609) towards electrophiles. ksu.edu.sapearson.com However, this high reactivity is often coupled with sensitivity to strong acids, which can cause polymerization or ring-opening. ksu.edu.sa
The reactivity of a substituted furan in EAS reactions is a composite of the electronic effects of its substituents. Unsubstituted furan readily undergoes electrophilic substitution, primarily at the C2 and C5 (α) positions, because the carbocation intermediate is more effectively stabilized by resonance involving the oxygen atom. pearson.comquora.comquora.com
In 3-Bromo-4-methylfuran, two competing electronic effects are at play:
Methyl Group (at C4): This is an electron-donating group through induction and hyperconjugation. It activates the furan ring, making it more nucleophilic and thus more reactive towards electrophiles compared to unsubstituted furan.
Consequently, the methyl group activates the ring while the bromine atom deactivates it. The net reactivity of this compound is therefore expected to be lower than that of 4-methylfuran and unsubstituted furan but potentially higher than 3-bromofuran (B129083).
| Compound | Substituent Effects | Predicted Relative Reactivity in EAS |
|---|---|---|
| 4-Methylfuran | Activating (Methyl) | Highest |
| Furan | (Unsubstituted) | High |
| This compound | Activating (Methyl) + Deactivating (Bromo) | Intermediate |
| 3-Bromofuran | Deactivating (Bromo) | Lowest |
The positions of incoming electrophiles in subsequent functionalization reactions are directed by the existing substituents and the inherent reactivity of the furan ring. For this compound, the available positions for substitution are C2 and C5.
The directing influences are as follows:
Furan Oxygen: Strongly directs incoming electrophiles to the α-positions (C2 and C5). pearson.com
Methyl Group (C4): An ortho, para-director. It activates the C3 position (which is already substituted) and the C5 position.
Bromine Atom (C3): An ortho, para-director. It directs incoming electrophiles to the C2 and C4 positions (C4 is already substituted).
Therefore, both available positions, C2 and C5, are activated by the directing effects of the substituents. The final regiochemical outcome will depend on a balance of steric and electronic factors specific to the electrophile used (e.g., in nitration, sulfonation, or Friedel-Crafts acylation). masterorganicchemistry.com
| Position | Influence of Oxygen | Influence of C4-Methyl | Influence of C3-Bromo | Overall Predicted Reactivity |
|---|---|---|---|---|
| C2 | Strongly Activating | - | Activating (ortho) | Favorable site for substitution |
| C5 | Strongly Activating | Activating (para) | - | Favorable site for substitution |
The substituents directly impact the electron density of the furan ring, which governs its activation state and stability.
Ring Activation/Deactivation: The electron-donating methyl group increases the electron density of the π-system, thereby activating the ring for electrophilic attack. It helps stabilize the positively charged arenium ion intermediate formed during the reaction. In contrast, the bromine atom deactivates the ring. Its powerful inductive electron-withdrawing effect reduces the ring's nucleophilicity, making the initial attack by an electrophile slower than in unsubstituted furan. libretexts.org This deactivation makes the reaction conditions for EAS potentially milder than those required for more deactivated aromatic systems but more stringent than for furan itself.
Stability to Acids: Furan is known to be unstable in the presence of strong acids, which can lead to protonation at the C2 position, disruption of aromaticity, and subsequent polymerization. ksu.edu.sa The electron-donating methyl group can increase the basicity of the ring, potentially enhancing its susceptibility to acid-catalyzed degradation. Conversely, the electron-withdrawing bromine atom decreases the electron density of the ring, making it less basic and therefore more stable towards protonation and acid-induced decomposition. The presence of bromine in this compound likely imparts greater stability in acidic media compared to 4-methylfuran.
Nucleophilic Substitution Reactions on Brominated Furan Systems
While electrophilic substitution is more common for electron-rich furans, nucleophilic substitution can occur, particularly on halofurans. This typically proceeds via a nucleophilic aromatic substitution (SNAr) mechanism.
Unsubstituted furan does not undergo nucleophilic substitution as it lacks a suitable leaving group. Halofurans, such as this compound, possess a halogen atom that can act as a leaving group. Furans are generally more reactive in nucleophilic substitution reactions than their corresponding benzene analogues. uoanbar.edu.iq This enhanced reactivity is attributed to the ability of the electronegative oxygen heteroatom to stabilize the negatively charged intermediate (a Meisenheimer-like complex) that forms during the stepwise SNAr pathway. edurev.in The reaction involves the attack of a nucleophile on the carbon atom bearing the halogen, followed by the departure of the halide ion. edurev.in
The rate of nucleophilic aromatic substitution is highly dependent on the electronic nature of the substituents on the aromatic ring. The presence of strong electron-withdrawing groups (EWGs) is crucial as they stabilize the negative charge of the intermediate complex, thereby lowering the activation energy of the reaction. uoanbar.edu.iqedurev.in
In this compound, the bromine atom itself has an electron-withdrawing inductive effect. However, the methyl group is electron-donating, which is unfavorable for SNAr as it destabilizes the negatively charged intermediate. Therefore, nucleophilic substitution on this compound would be expected to be sluggish. The presence of an additional, strong EWG, such as a nitro or carbonyl group, elsewhere on the ring would be required to significantly facilitate nucleophilic attack and displacement of the bromide. For example, compounds like 2-bromo-5-nitrofuran (B1267531) are known to react readily with nucleophiles. uoanbar.edu.iqedurev.in
| Substituent Type on Furan Ring | Effect on SNAr Intermediate | Impact on Reaction Rate |
|---|---|---|
| Strong Electron-Withdrawing (e.g., -NO₂) | Strong Stabilization | Greatly Accelerates |
| Moderate Electron-Withdrawing (e.g., -Br) | Moderate Stabilization | Enables/Slightly Accelerates |
| Electron-Donating (e.g., -CH₃) | Destabilization | Slows or Prevents |
Pericyclic Reactions: Diels-Alder Cycloadditions Involving this compound
The Diels-Alder reaction, a cornerstone of synthetic organic chemistry, provides a powerful method for the construction of six-membered rings. The participation of furan and its derivatives in these [4+2] cycloadditions is a well-studied yet complex field, primarily due to the aromatic character of the furan ring. The loss of aromaticity during the reaction leads to a lower reactivity compared to non-aromatic dienes like cyclopentadiene (B3395910) and often results in reversible reactions. rsc.orgrsc.orgnih.gov The substituents on the furan ring play a critical role in modulating its reactivity, selectivity, and the stability of the resulting cycloadducts. rsc.orgrsc.org This section explores the reactivity of this compound in Diels-Alder reactions, considering its roles as both a diene and a potential dienophile.
This compound as a Diene Component
In the context of a normal electron demand Diels-Alder reaction, the furan ring acts as the electron-rich diene, reacting with an electron-poor dienophile. The electronic nature of the substituents on this compound—the electron-withdrawing bromo group at the 3-position and the electron-donating methyl group at the 4-position—creates a push-pull electronic environment that significantly influences its cycloaddition behavior.
The reactivity of furans in Diels-Alder reactions is highly sensitive to the electronic properties of their substituents. Electron-donating groups generally increase the energy of the Highest Occupied Molecular Orbital (HOMO) of the furan, enhancing its reactivity towards electron-poor dienophiles. rsc.org Conversely, electron-withdrawing groups lower the HOMO energy, decreasing reactivity. rsc.org For this compound, the activating effect of the 4-methyl group is counteracted by the deactivating effect of the 3-bromo group.
Computational studies on the analogous 3-bromofuran have shown that the cycloaddition process has a relatively high activation Gibbs free energy, which is attributed to the loss of the furan's aromatic character during the reaction. rsc.org The presence of a methyl group at the 4-position in this compound is expected to increase the nucleophilicity of the diene compared to 3-bromofuran, potentially lowering the activation barrier.
Regioselectivity becomes a key consideration when both the diene and dienophile are unsymmetrical. masterorganicchemistry.comyoutube.com In the reaction of a 3,4-disubstituted furan with an unsymmetrical dienophile, two primary regioisomeric products, often referred to as "ortho" and "meta" adducts, are possible. The preferred orientation is governed by the electronic and steric influences of the substituents. Theoretical calculations using Parr functions to determine electrophilic and nucleophilic sites can predict the regiochemical outcome. rsc.org In the case of 3-bromofuran reacting with an electrophilic dienophile, the attack is predicted to occur at the nucleophilic C1 carbon of the furan. rsc.org For this compound, the directing effects of the bromo and methyl groups would determine the favored regioisomer.
| Diene | Dienophile | Favored Regioisomer | Rationale |
| 1-Substituted Diene | Unsymmetrical Dienophile | "Ortho" (1,2-adduct) | Governed by orbital coefficients of the HOMO and LUMO. |
| 2-Substituted Diene | Unsymmetrical Dienophile | "Para" (1,4-adduct) | Governed by orbital coefficients of the HOMO and LUMO. |
| 3-Substituted Furan | Unsymmetrical Dienophile | Depends on substituent | Electronic and steric factors dictate the outcome. |
This table illustrates general regioselectivity rules in Diels-Alder reactions. masterorganicchemistry.comyoutube.com The specific outcome for this compound would require specific experimental or computational analysis.
The Diels-Alder reaction can produce two primary stereoisomers: the endo and exo adducts. According to the Alder-endo rule, the endo product is typically the kinetically favored product due to secondary orbital interactions between the diene and the dienophile's activating groups. However, furan cycloadditions often deviate from this rule. nih.gov
Due to the reversibility of many furan Diels-Alder reactions, the thermodynamically more stable exo adduct is frequently the major or exclusive product. nih.govacs.org Computational and experimental studies on the reaction between furan and maleic anhydride (B1165640), for example, show that while the endo adduct may form faster, the retro-Diels-Alder reaction allows for equilibration to the more stable exo isomer. nih.gov
In the case of 3-substituted furans, steric hindrance can further favor the formation of the exo adduct. A computational study on the reaction of 3-bromofuran with a cyclobuteniminium cation indicated that a significant destabilizing steric repulsion between the bulky bromine substituent and the dienophile along the endo approach leads to the exclusive formation of the exo product. rsc.org It is therefore highly probable that the Diels-Alder reactions of this compound would also exhibit a strong preference for exo stereoselectivity.
Density Functional Theory (DFT) calculations have become an invaluable tool for understanding the mechanisms, reactivity, and selectivity of Diels-Alder reactions involving furans. rsc.orgacs.org These studies provide quantitative insights into the activation energies and the geometries of the transition states (TS).
Comparative analyses show that the activation barrier for the furan-maleic anhydride reaction is significantly higher than that for the cyclopentadiene equivalent, confirming the lower reactivity of furan. rsc.org This difference is attributed to a less stabilizing interaction energy between the furan and the dienophile during the reaction. rsc.org
| Reaction | Pathway | Activation Gibbs Free Energy (ΔG‡) | Rationale for Selectivity |
| 3-Bromofuran + Cyclobuteniminium cation | exo | Lower ΔG‡ | Steric repulsion from the bromine atom destabilizes the endo transition state. rsc.org |
| 3-Bromofuran + Cyclobuteniminium cation | endo | Higher ΔG‡ | Significant steric hindrance between the bromine and the dienophile's iminium moiety. rsc.org |
| Furan + Maleic Anhydride | endo | Kinetically favored (slightly) | Alder-endo rule applies, but the reaction is reversible. nih.gov |
| Furan + Maleic Anhydride | exo | Thermodynamically favored | The exo adduct is more stable, and reversibility allows for its formation. nih.gov |
This table presents a summary of computational findings on the energetics of furan Diels-Alder reactions.
This compound as a Dienophile Component
For a furan derivative to act as a dienophile in a Diels-Alder reaction, its electronic character must be inverted. This typically requires the presence of strong electron-withdrawing groups on the furan ring, making it electron-poor and thus reactive towards an electron-rich diene. This type of reaction is known as an inverse-demand Diels-Alder reaction.
Studies have shown that furans substituted with potent electron-withdrawing groups, such as the nitro group, can function as efficient dienophiles. sciforum.netsciforum.net For example, 3-nitrofuran has sufficient electrophilic character to react with nucleophilic dienes like isoprene (B109036) and Danishefsky's diene. sciforum.net The reaction proceeds with the C2-C3 double bond of the nitrofuran acting as the dienophilic component.
In the case of this compound, the situation is ambiguous. The 3-bromo substituent is electron-withdrawing and would enhance dienophilic character. However, the 4-methyl group is electron-donating, which counteracts this effect by increasing the electron density of the ring system. This "push-pull" substitution pattern makes it less likely for this compound to act as a potent dienophile in a conventional inverse-demand Diels-Alder scenario. There are no specific investigations reported in the literature detailing the use of this compound as a dienophile, and its reactivity in this capacity is expected to be low compared to furans bearing stronger and multiple electron-withdrawing groups. sciforum.netsciforum.net The reaction would likely require a highly reactive, electron-rich diene and harsh reaction conditions to proceed, if at all.
Metal-Catalyzed Cross-Coupling Reactions of this compound
This compound serves as a versatile substrate in a variety of metal-catalyzed cross-coupling reactions. The presence of the bromine atom at the 3-position of the furan ring allows for the introduction of diverse substituents through the formation of new carbon-carbon bonds. These reactions are fundamental in synthetic organic chemistry for the construction of more complex molecular architectures.
The Suzuki-Miyaura coupling is a powerful and widely used palladium-catalyzed reaction that joins an organoboron compound with an organohalide. organic-synthesis.comnih.gov For this compound, this reaction would involve its coupling with a boronic acid or a boronic ester to form a new carbon-carbon bond at the C3 position of the furan ring. The reaction typically proceeds under basic conditions and requires a palladium catalyst with appropriate ligands. organic-synthesis.commdpi.comtcichemicals.com
The general catalytic cycle involves three key steps:
Oxidative Addition: The active Pd(0) catalyst inserts into the C-Br bond of this compound to form a Pd(II) intermediate. nih.gov
Transmetalation: The organic group from the organoboron reagent is transferred to the palladium center, a process facilitated by the base. nih.govharvard.edu
Reductive Elimination: The two organic groups on the palladium complex are coupled, forming the desired product and regenerating the Pd(0) catalyst. organic-synthesis.comnih.gov
While specific research detailing the Suzuki-Miyaura coupling of this compound is not extensively documented in the surveyed literature, the general conditions for the coupling of aryl bromides are well-established and can be extrapolated.
| Coupling Partner | Catalyst System (Pd Source + Ligand) | Base | Solvent | Temperature |
|---|---|---|---|---|
| Arylboronic acid | Pd(PPh₃)₄ or Pd(OAc)₂ + PPh₃ | Na₂CO₃, K₂CO₃, Cs₂CO₃ | Toluene, Dioxane, DMF | 80-120 °C |
| Alkenylboronic acid | PdCl₂(dppf) | K₃PO₄ | THF/H₂O | Room Temp. to 80 °C |
| Alkylboronic acid | Pd₂(dba)₃ + SPhos | K₃PO₄ | Toluene/H₂O | 100 °C |
Note: The conditions presented are typical for Suzuki-Miyaura couplings of aryl bromides and serve as a general guideline. Specific conditions for this compound would require experimental optimization.
Beyond the Suzuki-Miyaura reaction, this compound is a potential substrate for other important palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide array of functional groups.
Stille Coupling: This reaction involves the coupling of an organohalide with an organotin compound (organostannane). organic-chemistry.orgwikipedia.org The Stille coupling is known for its tolerance of a wide range of functional groups. wikipedia.org For this compound, this would allow for the formation of C-C bonds with alkyl, alkenyl, aryl, and alkynyl groups.
| Coupling Partner (Organostannane) | Catalyst System (Pd Source + Ligand) | Solvent | Temperature |
|---|---|---|---|
| Tributyl(aryl)stannane | Pd(PPh₃)₄ | Toluene, THF | 80-110 °C |
| Tributyl(alkenyl)stannane | PdCl₂(PPh₃)₂ | DMF | Room Temp. to 80 °C |
Note: The conditions presented are general for Stille couplings. Optimization for this compound would be necessary.
Sonogashira Coupling: This reaction specifically forms a carbon-carbon bond between an organohalide and a terminal alkyne, and it is typically co-catalyzed by palladium and copper salts. researchgate.netbeilstein-journals.org This method would be employed to synthesize 3-alkynyl-4-methylfurans. The reaction is usually carried out in the presence of a base, such as an amine, which also can serve as the solvent. researchgate.net
| Coupling Partner (Terminal Alkyne) | Catalyst System | Base | Solvent | Temperature |
|---|---|---|---|---|
| Phenylacetylene | PdCl₂(PPh₃)₂, CuI | Triethylamine, Diisopropylamine | THF, DMF | Room Temp. to 60 °C |
| Alkylacetylene | Pd(PPh₃)₄, CuI | Piperidine | Toluene | 50-80 °C |
Note: These are representative conditions for the Sonogashira coupling.
Negishi Coupling: The Negishi coupling involves the reaction of an organohalide with an organozinc reagent, catalyzed by a nickel or palladium complex. wikipedia.orgorganic-chemistry.org Organozinc reagents are known for their high reactivity, often allowing for milder reaction conditions. wikipedia.org This reaction provides another efficient route for the formation of C-C bonds at the 3-position of the furan ring.
| Coupling Partner (Organozinc Reagent) | Catalyst System (Pd or Ni Source + Ligand) | Solvent | Temperature |
|---|---|---|---|
| Arylzinc chloride | Pd(PPh₃)₄ | THF | Room Temp. to 60 °C |
| Alkylzinc bromide | Pd₂(dba)₃ + SPhos | THF, Dioxane | Room Temp. to 80 °C |
Note: General conditions for Negishi couplings are shown; specific application to this compound would require empirical development.
The mechanisms of palladium-catalyzed cross-coupling reactions have been the subject of extensive research. The transmetalation and reductive elimination steps are crucial in the catalytic cycle and dictate the efficiency and selectivity of the reaction.
Transmetalation: This step involves the transfer of the organic group from the organometallic reagent (e.g., organoboron, organotin, or organozinc) to the palladium(II) center. nih.gov The exact mechanism of transmetalation can vary depending on the specific coupling reaction. In the Suzuki-Miyaura reaction, the base plays a critical role by activating the organoboron species, forming a more nucleophilic "ate" complex, which then facilitates the transfer of the organic group to the palladium center. nih.gov DFT (Density Functional Theory) studies on similar systems, such as the coupling of bromobenzene, suggest that the breaking of the C-B bond in the organoboron reagent is often the rate-determining step in the transmetalation process. nih.govresearchgate.net For a substrate like this compound, the electronic properties of the furan ring, influenced by the methyl group and the oxygen heteroatom, would affect the electron density at the palladium center and consequently the energetics of the transmetalation step.
Reductive Elimination: This is the final step of the catalytic cycle, where the two organic groups attached to the palladium(II) center couple and are eliminated as the final product, regenerating the palladium(0) catalyst. organic-synthesis.comnih.gov This step typically proceeds from a cis-organopalladium(II) complex. The rate of reductive elimination is influenced by the steric and electronic nature of the ligands on the palladium and the organic groups being coupled. Electron-donating ligands and sterically bulky ligands can promote this step. For the coupling of this compound, the formation of the 3-substituted-4-methylfuran product would occur in this step. The stability of the resulting C-C bond and the regeneration of the catalytically active Pd(0) species drive this process.
Ring-Opening and Rearrangement Reactions
The furan ring, despite its aromatic character, is susceptible to a variety of ring-opening and rearrangement reactions, particularly under oxidative or acidic conditions.
Furans can undergo oxidative ring cleavage to yield 1,4-dicarbonyl compounds. researchgate.net This transformation is a valuable synthetic tool. One common method involves the reaction with singlet oxygen, which is often generated photochemically. The proposed mechanism involves a [4+2] cycloaddition of singlet oxygen across the furan ring to form an unstable endoperoxide. researchgate.net This endoperoxide can then be cleaved, often under reductive or hydrolytic workup, to afford the corresponding 1,4-dicarbonyl compound. In the case of this compound, this would be expected to yield a substituted 1,4-dicarbonyl species. The presence of the methyl group on the furan ring can influence the rate and regioselectivity of the initial cycloaddition step.
Other oxidative methods can also lead to ring opening. Metabolic cleavage of furan rings, for instance, has been proposed to proceed through direct oxidation to form an unsaturated aldehyde intermediate. nih.gov
Under acidic conditions, furans are prone to undergo ring-opening and polymerization. asianpubs.org The oxygen atom of the furan ring can be protonated by a strong acid, which disrupts the aromaticity and makes the ring susceptible to nucleophilic attack. This can lead to the formation of 1,4-dicarbonyl compounds through hydrolysis.
A significant competing reaction under acidic conditions is polymerization. asianpubs.org The activated furan ring can act as a nucleophile and attack another protonated furan molecule, initiating a chain reaction that leads to the formation of polymeric or oligomeric materials. acs.org The methyl group in this compound may increase the electron density of the furan ring, potentially enhancing its susceptibility to both acid-catalyzed ring opening and polymerization compared to unsubstituted furan. The presence of solvents like methanol (B129727) can sometimes suppress these polymerization reactions by stabilizing reactive intermediates. asianpubs.org
Functional Group Transformations of Bromine and Methyl Moieties on the Furan Ring
The bromine atom and the methyl group on the this compound ring are amenable to a variety of functional group transformations, allowing for the synthesis of a diverse range of derivatives.
The reductive dehalogenation of the carbon-bromine bond in this compound to a carbon-hydrogen bond can be achieved through several methods commonly employed for aryl halides. Catalytic hydrogenation is a prominent method for such transformations. researchgate.net This typically involves the use of a transition metal catalyst, such as palladium on carbon (Pd/C), and a hydrogen source. kuleuven.be The reaction proceeds via the oxidative addition of the aryl bromide to the metal center, followed by hydrogenolysis.
The general conditions for such a reaction are presented in the table below:
| Reagent/Catalyst | Hydrogen Source | Solvent | Conditions |
| Palladium on Carbon (Pd/C) | Hydrogen gas (H₂) | Ethanol, Methanol, Ethyl acetate | Room temperature to moderate heat, atmospheric to moderate pressure |
| Raney Nickel (Ra-Ni) | Hydrogen gas (H₂) | Ethanol | Room temperature, atmospheric pressure |
| Tri-n-butyltin hydride (Bu₃SnH) | - | Toluene, Benzene | Radical initiator (e.g., AIBN), reflux |
This table represents typical conditions for the reduction of aryl bromides and may be applicable to this compound.
The chemoselectivity of these reductions is a key consideration, especially when other reducible functional groups are present in the molecule. For instance, catalytic hydrogenation under neutral conditions can often selectively reduce a bromo group in the presence of nitro, cyano, keto, or carboxylic acid functionalities. researchgate.net
The bromine atom of this compound can be replaced by other halogens or pseudohalogens through various nucleophilic substitution reactions, often facilitated by transition metal catalysts.
Halogen Exchange: The conversion of the bromo group to a fluoro group can be accomplished through halogen exchange reactions, typically using a fluoride (B91410) salt like potassium fluoride in the presence of a catalyst. google.com
Cyanation: The replacement of the bromine atom with a cyano group (a pseudohalogen) is a valuable transformation for introducing a nitrile functionality. The Rosenmund-von Braun reaction, which traditionally uses copper(I) cyanide at elevated temperatures, is a classic method for this conversion. organic-chemistry.org More modern approaches utilize palladium-catalyzed cyanation reactions with reagents like zinc cyanide or potassium hexacyanoferrate(II), which often proceed under milder conditions and with greater functional group tolerance. google.comnih.govscilit.comorganic-chemistry.org
The following table summarizes representative conditions for these transformations:
| Target Functional Group | Reagent(s) | Catalyst | Solvent | Conditions |
| Fluoro (-F) | Potassium fluoride (KF) | Phase-transfer catalyst | Aprotic polar solvent | High temperature |
| Cyano (-CN) | Copper(I) cyanide (CuCN) | - | DMF, NMP | High temperature |
| Cyano (-CN) | Zinc cyanide (Zn(CN)₂) | Palladium complex (e.g., Pd(PPh₃)₄) | DMF, DMAc | 80-120 °C |
This table provides general conditions for the conversion of aryl bromides and serves as a guide for the potential reactivity of this compound.
The methyl group at the 4-position of the furan ring can be functionalized through oxidation or side-chain halogenation reactions.
Oxidation: The oxidation of the methyl group can lead to the formation of a formyl group (an aldehyde) or a carboxyl group (a carboxylic acid). The specific product depends on the oxidizing agent and the reaction conditions employed. Reagents such as selenium dioxide (SeO₂) or chromium-based oxidants are often used for the oxidation of benzylic methyl groups to aldehydes. Stronger oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid can further oxidize the methyl group to a carboxylic acid.
Side-Chain Halogenation: The methyl group can undergo free-radical bromination to introduce a bromine atom, resulting in a bromomethyl group. This reaction is typically initiated by light or a radical initiator and uses a brominating agent such as N-bromosuccinimide (NBS). rasayanjournal.co.ingoogle.comgoogle.com The resulting bromomethylfuran is a versatile intermediate that can be further elaborated through nucleophilic substitution reactions.
A summary of potential transformations of the methyl group is presented below:
| Transformation | Reagent(s) | Conditions | Product Functional Group |
| Oxidation to Aldehyde | Selenium dioxide (SeO₂) | Reflux in dioxane/water | Formyl (-CHO) |
| Oxidation to Carboxylic Acid | Potassium permanganate (KMnO₄) | Basic conditions, heat | Carboxyl (-COOH) |
| Side-Chain Bromination | N-Bromosuccinimide (NBS) | Radical initiator (e.g., AIBN), CCl₄, reflux | Bromomethyl (-CH₂Br) |
This table outlines common methods for the functionalization of methyl groups on aromatic rings, which are expected to be applicable to this compound.
Advanced Applications and Research Directions of 3 Bromo 4 Methylfuran
Utilization as a Versatile Building Block in Complex Molecule Synthesis
The furan (B31954) nucleus is a common motif in a vast array of biologically active compounds and complex molecular architectures. The bromine atom in 3-Bromo-4-methylfuran provides a reactive handle for a variety of coupling reactions, making it an exceptionally useful building block for constructing more elaborate structures.
The furan ring is a key structural component in numerous natural products, including those with significant therapeutic potential. While specific total syntheses employing this compound are not extensively documented in readily available literature, its potential is evident from synthetic strategies involving similar substituted furans. For instance, furan-containing natural products are often assembled using palladium-catalyzed cross-coupling reactions where a brominated furan derivative is a key intermediate. The 3-bromo-4-methyl substitution pattern offers a unique scaffold for creating specific isomers of complex natural products. Furan fatty acid derivatives, such as plakorsins A and B, isolated from marine sponges, represent a class of natural products where a substituted furan core is essential. mdpi.com Synthetic approaches to these types of molecules often rely on the coupling of functionalized furan precursors. mdpi.com
| Natural Product Class | Relevant Furan Core | Potential Synthetic Role of this compound |
| Furanocembranoids | Substituted Furan | Precursor for building the furan moiety via cross-coupling reactions. |
| Furanosesquiterpenes | Methyl-substituted Furan | Introduction of the C4-methyl group and a handle for further elaboration. |
| Furan Fatty Acids | Substituted Furan | Key building block for the core heterocyclic structure. mdpi.com |
The furan ring can be chemically transformed into other heterocyclic systems, a strategy often employed in synthetic organic chemistry. This compound serves as a valuable starting material for such transformations. The bromine atom can direct lithiation followed by reaction with electrophiles, or participate in various metal-catalyzed coupling reactions to build precursors for cyclization into different heterocyclic rings. For example, aminofurans, which can be synthesized from bromofurans, are versatile intermediates for preparing novel fused heterocyclic systems like furo[3,2-b]thiazine 1,1-dioxides. doi.org The synthesis of polysubstituted pyrroles and thiophenes can also be achieved using furan precursors as surrogates for 1,4-dicarbonyl compounds. organic-chemistry.org
| Target Heterocycle | Synthetic Strategy from Furan Precursor |
| Pyrroles | Paal-Knorr synthesis from a 1,4-dicarbonyl compound derived from the furan ring. |
| Thiophenes | Reaction with a sulfurizing agent (e.g., Lawesson's reagent) on a furan-derived 1,4-dicarbonyl. |
| Pyridazines | Condensation with hydrazine on a furan-derived 1,4-dicarbonyl. |
| Fused Thiazoles | Cyclization reactions starting from functionalized aminofurans. sciepub.com |
Late-stage functionalization (LSF) is a powerful strategy in medicinal chemistry that involves modifying a complex, drug-like molecule in the final steps of its synthesis to rapidly generate analogues with improved properties. nih.gov The bromine atom of this compound makes it an ideal fragment for incorporation into a larger molecule, with the bromine serving as a point for subsequent diversification. Through reactions like Suzuki, Stille, or Buchwald-Hartwig couplings, a wide variety of substituents can be introduced at the bromine position. This allows chemists to fine-tune the pharmacological profile of a lead compound without resorting to a complete de novo synthesis for each new analogue. nih.govresearchgate.net The ability to convert aromatic halides to other functional groups, such as phenols, under mild conditions further enhances the utility of brominated intermediates in LSF. nih.gov
Role in Polymer Chemistry Research
The unique chemical properties of the furan ring, particularly its participation in reversible Diels-Alder reactions, have made furan-containing polymers a major focus of materials science research. Brominated furans like this compound are instrumental in the synthesis of these advanced materials.
Atom Transfer Radical Polymerization (ATRP) is a robust controlled/"living" polymerization technique that enables the synthesis of polymers with well-defined architectures, molecular weights, and low polydispersity. cmu.eduethz.ch The mechanism relies on the reversible activation of a dormant species, typically an alkyl halide, by a transition metal complex. ethz.ch
Brominated compounds are highly effective initiators for ATRP. Furan derivatives containing an alkyl bromide group can be used as initiators to synthesize polymers with a furan group at one end of the chain. The bromine atom on the furan ring of this compound itself is an aryl bromide and generally less reactive as a direct ATRP initiator compared to alkyl bromides. However, it can be chemically modified to incorporate an appropriate initiating group. More significantly, the bromine provides a site for post-polymerization modification. Furthermore, polymers can be synthesized where the bromine end group of a polymer chain, created via ATRP, can be transformed into other functional groups. researchgate.net
| ATRP Component | Role of Brominated Furan | Example Application |
| Initiator | A molecule like 2-bromoacetyl benzofuran can initiate polymerization, resulting in a polymer chain with a terminal furan group. | Synthesis of furan end-capped poly(methyl methacrylate). |
| Monomer | A vinyl-functionalized furan could be polymerized, with the bromine on a precursor like this compound allowing for its synthesis. | Creation of polymers with furan moieties along the backbone. |
| Macroinitiator | A polymer containing a terminal bromine (prepared by ATRP) can be used to initiate the polymerization of a second monomer, forming a block copolymer. cmu.edu | Synthesis of poly(THF)-b-poly(styrene) block copolymers. cmu.edu |
Polymers featuring furan groups attached as side chains (pendant moieties) are of great interest, primarily for creating self-healing materials and thermally responsive systems. The furan group can undergo a reversible Diels-Alder reaction with a dienophile, such as a maleimide. When this functionality is incorporated into a polymer, it can be used to form cross-links. These cross-links can be broken by heating (a retro-Diels-Alder reaction) and reformed upon cooling, allowing the material to heal cracks and damage. researchgate.net
This compound can be used to synthesize monomers for this purpose. For example, the bromine could be replaced with a polymerizable group (like a vinyl or acryloyl group) via a coupling reaction. The resulting monomer can then be copolymerized with other monomers to introduce pendant furan units into the final polymer structure. These functional polymers have applications in coatings, adhesives, and advanced composites.
Supramolecular Chemistry and Materials Science
The unique electronic and structural characteristics of the furan ring, combined with the influence of halogen substitution, position this compound as a molecule of interest in the fields of supramolecular chemistry and materials science. Although direct research on this specific compound is not extensively documented, by examining related halogenated and furan-containing systems, its potential contributions can be inferred.
Design of Molecular Recognition Systems and Self-Assembled Structures
The design of molecules capable of recognizing and binding to specific guests is a cornerstone of supramolecular chemistry. Halogen bonding, a noncovalent interaction where a halogen atom acts as an electrophilic species, is a powerful tool for directing the assembly of molecules. nih.gov The bromine atom in this compound can participate in halogen bonds, enabling it to act as a building block for constructing complex, ordered structures. The directionality and strength of these interactions can be tuned, offering a pathway to predictable crystal engineering.
Furthermore, furan derivatives have been successfully employed in the synthesis of self-assembling nanomaterials. For instance, pyrene/phenanthrene-fused furan derivatives have been shown to self-assemble into various nanostructures, with the final morphology being tunable by adjusting experimental conditions. nih.gov This suggests that this compound, with its potential for both halogen bonding and π-π stacking interactions involving the furan ring, could be a valuable component in the design of novel self-assembled systems. The interplay of these noncovalent forces could lead to the formation of intricate architectures with potential applications in areas such as sensing and molecular encapsulation.
The influence of halogen atoms on the supramolecular polymerization process has also been noted. Different halogens can have a significant impact on the molecular packing and the energetic landscape of self-assembly, leading to different competing polymerization pathways. nih.gov This highlights the potential for the bromine atom in this compound to direct the formation of specific supramolecular polymer structures.
Table 1: Potential Noncovalent Interactions Involving this compound in Supramolecular Systems
| Interaction Type | Description | Potential Role of this compound |
| Halogen Bonding | A directional, noncovalent interaction between a halogen atom (as a Lewis acid) and a Lewis base. | The bromine atom can act as a halogen bond donor, directing the assembly of supramolecular structures. |
| π-π Stacking | An attractive, noncovalent interaction between aromatic rings. | The furan ring can participate in π-π stacking, contributing to the stability of self-assembled architectures. |
| Hydrogen Bonding | An electrostatic attraction between a hydrogen atom covalently bonded to a more electronegative atom and another nearby electronegative atom. | While not a primary feature, the oxygen atom in the furan ring can act as a hydrogen bond acceptor. |
| van der Waals Forces | Weak, short-range electrostatic attractive forces between uncharged molecules. | The overall molecular structure contributes to van der Waals interactions, influencing packing and stability. |
Development of Advanced Materials with Tunable Optical or Electronic Properties
Furan-containing polymers are a class of materials that have garnered interest for their potential applications in organic electronics. lbl.gov The incorporation of furan units into conjugated polymer backbones can influence the material's solubility, electronic energy levels, and solid-state packing, all of which are critical for performance in devices like organic solar cells and light-emitting diodes. lbl.gov Studies on thiophene-furan oligomers have shown that the sequencing of the furan and thiophene units can affect the planarity of the molecule and its optical and electronic properties. arxiv.org
The introduction of a bromine atom onto the furan ring, as in this compound, would be expected to further modulate these properties. Halogen substitution is a known strategy for tuning the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels of organic semiconductors. This can impact charge injection/extraction barriers and the open-circuit voltage in organic photovoltaic devices.
Moreover, the electropolymerization of furan and its derivatives can lead to the formation of conducting polymers. electrochemsci.orgcapes.gov.br The properties of these polyfurans, such as their conductivity and stability, can be influenced by the substituents on the furan ring. While the high oxidation potential required for the electropolymerization of furan itself can lead to instability, using oligofurans as starting materials can lower this potential and result in more stable and conductive films. It is plausible that polymers derived from this compound could exhibit unique electrochromic properties, changing color in response to an applied voltage. electrochemsci.org
Table 2: Predicted Effects of Bromine Substitution on the Properties of Furan-Based Polymers
| Property | General Effect of Furan Incorporation | Predicted Influence of Bromine Substitution |
| Solubility | Can improve solubility compared to all-thiophene analogues. lbl.gov | May further enhance solubility and processability. |
| Electronic Energy Levels (HOMO/LUMO) | Similar energy levels to thiophene, allowing for the creation of low band-gap polymers. lbl.gov | The electron-withdrawing nature of bromine is expected to lower both HOMO and LUMO energy levels. |
| Optical Properties | Can be tuned to achieve desired absorption and emission characteristics. | A bathochromic (red) shift in absorption and emission spectra may be observed. |
| Electrochemical Behavior | Can undergo electropolymerization to form conductive polymers. | The bromine atom will affect the oxidation potential, potentially influencing the ease of polymerization and the stability of the resulting polymer. |
| Solid-State Packing | Can influence the intermolecular arrangement in thin films. | Halogen bonding and steric effects could lead to distinct packing motifs, impacting charge transport. |
Emerging Research Areas in Halogenated Furan Chemistry
The reactivity of the C-Br bond and the photochemical and electrochemical susceptibility of the furan ring suggest that this compound could be a valuable substrate in several emerging areas of chemical research.
Photochemistry of this compound and its Derivatives
Substituted furans and brominated aromatic compounds are known to be photochemically active. Photochemical reactions offer a pathway to synthesize complex molecules under mild conditions, often with high selectivity. For instance, the photochemical synthesis of 2-substituted benzo[b]furans has been achieved through a metal-free reaction between 2-chlorophenol derivatives and terminal alkynes. acs.orgnih.gov This highlights the potential of using light to induce transformations of halogenated furans.
The carbon-bromine bond in this compound is susceptible to photolytic cleavage, which could generate a furyl radical. This reactive intermediate could then participate in a variety of subsequent reactions, such as addition to unsaturated bonds or hydrogen atom abstraction. The use of light to generate bromine radicals from molecular bromine for benzylic bromination is a well-established process that can be carried out in continuous flow reactors for improved safety and efficiency. researchoutreach.orgresearchoutreach.org Similar principles could be applied to reactions involving this compound. Furthermore, furan-based compounds have been investigated as visible light photoinitiators for polymerization, indicating the potential for this compound derivatives to be used in photopolymerization applications. mdpi.com
Electrochemical Studies and Electrosynthesis Applications
The electrochemical behavior of furan derivatives is a rich area of study, with applications ranging from the synthesis of conductive polymers to the electrocatalytic conversion of biomass. The presence of the bromine atom and the methyl group on the furan ring of this compound would undoubtedly influence its redox properties compared to unsubstituted furan.
Electrochemical polymerization of furan and its derivatives is a key method for producing polyfuran films. capes.gov.bracs.org The substituent on the furan ring can affect the rate of polymerization and the conductivity of the resulting polymer. capes.gov.br For this compound, the bromine atom could potentially be eliminated during electropolymerization, leading to cross-linking or other side reactions that would affect the final polymer structure and properties. Alternatively, the C-Br bond might remain intact, allowing for post-polymerization modification.
Electrosynthesis also offers a green and efficient way to synthesize complex molecules. For example, the electrochemical oxidative intramolecular cyclization of 2-alkynylphenol derivatives with diselenides has been used to generate substituted-benzo[b]furans. frontiersin.org This demonstrates the potential for using electrochemical methods to construct furan-containing ring systems. The electrochemical activation of the C-Br bond in this compound could enable its use in various coupling reactions, providing an alternative to traditional metal-catalyzed methods.
Catalysis and Organocatalysis Utilizing this compound as a Ligand or Substrate
Furan and its derivatives are versatile building blocks in organic synthesis and can be transformed into a wide array of valuable chemicals through catalytic processes. mdpi.commdpi.comcatalysis-summit.com While there is a wealth of research on the catalytic upgrading of biomass-derived furans like furfural and 5-hydroxymethylfurfural, the catalytic applications of more specialized furans such as this compound are less explored.
The bromine atom in this compound makes it an ideal substrate for a variety of metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Heck couplings. These reactions would allow for the facile introduction of new carbon-carbon or carbon-heteroatom bonds at the 3-position of the furan ring, providing access to a diverse range of more complex furan derivatives.
In the realm of organocatalysis, chiral furan derivatives are important scaffolds in many natural products and bioactive compounds. bohrium.com While this compound is not chiral, it could serve as a precursor to chiral derivatives. Additionally, furan-containing molecules can act as ligands for transition metal catalysts. The oxygen atom and the π-system of the furan ring can coordinate to a metal center, and the electronic properties of the ligand can be tuned by the substituents on the ring. The bromine and methyl groups on this compound would modulate its electronic properties as a ligand, potentially influencing the activity and selectivity of a catalyst to which it is bound. There is also research into the activation of C-H bonds in furan ligands by transition metal clusters, leading to the formation of novel sandwich compounds. sc.edu
Table 3: Potential Catalytic Applications of this compound
| Catalysis Area | Potential Role of this compound | Example Reaction Types |
| Metal-Catalyzed Cross-Coupling | As a substrate, the C-Br bond provides a reactive handle for forming new bonds. | Suzuki, Stille, Heck, Sonogashira, Buchwald-Hartwig amination. |
| Organocatalysis | As a precursor to more complex, potentially chiral, furan derivatives. | Synthesis of building blocks for asymmetric catalysis. |
| Ligand in Homogeneous Catalysis | As a ligand for transition metal catalysts, with its electronic properties tuned by the bromo and methyl groups. | Could be incorporated into phosphine or N-heterocyclic carbene ligands to modulate catalytic activity. |
| Substrate for Catalytic Transformation | The furan ring and C-Br bond can undergo various catalytic transformations. | Hydrogenation, oxidation, ring-opening, and functionalization reactions. |
Analytical and Spectroscopic Characterization Techniques for 3 Bromo 4 Methylfuran Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.
Proton (¹H) NMR spectroscopy is a primary tool for identifying 3-Bromo-4-methylfuran and assessing its purity. The spectrum provides information on the number of different types of protons, their chemical environments, and their proximity to other protons. The molecule has three distinct proton environments: two non-equivalent protons on the furan (B31954) ring and the protons of the methyl group.
The electronegative oxygen atom and the bromine atom significantly influence the chemical shifts of the furan ring protons. cdnsciencepub.com The proton at the C2 position is expected to appear at a lower field (higher ppm value) compared to the proton at the C5 position, due to the deshielding effect of the adjacent oxygen atom. The methyl group protons (CH₃) will appear as a singlet in the upfield region of the spectrum. The spin-spin coupling between adjacent protons on the furan ring would result in the splitting of their respective signals, typically as doublets. cdnsciencepub.com
Purity assessment is achieved by integrating the area under each peak, which is proportional to the number of protons it represents. For a pure sample of this compound, the integration ratio of the furan protons to the methyl protons should be 1:1:3. The absence of unexpected signals is a strong indicator of the sample's high purity.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound Predicted values are based on the analysis of similar furan derivatives.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| H-2 | ~7.3 - 7.5 | Doublet |
| H-5 | ~6.3 - 6.5 | Doublet |
Carbon-13 (¹³C) NMR spectroscopy provides crucial information about the carbon framework of the molecule. Since this compound has five carbon atoms in unique chemical environments, its broadband proton-decoupled ¹³C NMR spectrum is expected to show five distinct signals.
The chemical shifts of the carbon atoms in the furan ring are influenced by the oxygen heteroatom and the bromine and methyl substituents. publish.csiro.auacs.org The carbons bonded to the electronegative oxygen (C2 and C5) typically resonate at a lower field compared to the other ring carbons (C3 and C4). acs.org The carbon atom directly attached to the bromine (C3) will have its chemical shift significantly influenced by the halogen's electron-withdrawing and anisotropic effects. docbrown.info The carbon of the methyl group will appear at a high field (low ppm value).
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound Predicted values are based on the analysis of similar substituted furans. publish.csiro.auchemicalbook.comdocbrown.info
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C-2 | ~140 - 145 |
| C-3 | ~100 - 105 |
| C-4 | ~120 - 125 |
| C-5 | ~110 - 115 |
Two-dimensional (2D) NMR techniques are employed to establish definitive atomic connectivity and spatial relationships, which are essential for unambiguous structural confirmation.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) spin-spin coupling interactions. For this compound, a COSY spectrum would show a cross-peak connecting the signals of the H-2 and H-5 protons, confirming their scalar coupling through the furan ring system.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, providing insights into the molecule's conformation. A NOESY spectrum would be expected to show a cross-peak between the methyl protons and the furan proton at the C5 position, indicating their spatial proximity.
HSQC (Heteronuclear Single Quantum Coherence) / HMQC (Heteronuclear Multiple Quantum Coherence): These experiments correlate proton signals with the signals of the carbon atoms to which they are directly attached. nih.gov An HSQC or HMQC spectrum of this compound would show correlations between the H-2 signal and the C-2 signal, the H-5 signal and the C-5 signal, and the methyl proton signal with the methyl carbon signal, thus confirming the C-H attachments. nih.gov
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, often to four or more decimal places. mdpi.com This precision allows for the unambiguous determination of the molecular formula. The molecular formula for this compound is C₅H₅BrO. guidechem.comdempochem.com Due to the presence of two stable isotopes of bromine (⁷⁹Br and ⁸¹Br) in nearly equal abundance, the mass spectrum will exhibit two molecular ion peaks (M⁺ and M+2) separated by two mass units. libretexts.orglibretexts.org HRMS can confirm the elemental composition by matching the experimental mass to the calculated theoretical mass.
Table 3: Predicted HRMS Data for this compound (C₅H₅BrO)
| Ion | Calculated Exact Mass |
|---|---|
| [C₅H₅⁷⁹BrO]⁺ | 159.95238 |
Electron Ionization Mass Spectrometry (EI-MS) involves bombarding the molecule with high-energy electrons, causing it to ionize and fragment in a reproducible manner. The resulting fragmentation pattern serves as a molecular fingerprint that can be used for structural confirmation.
For this compound, the mass spectrum is expected to show a prominent pair of molecular ion peaks at m/z 160 and 162 (for ⁷⁹Br and ⁸¹Br isotopes, respectively), with an intensity ratio of approximately 1:1. docbrown.infodocbrown.info Common fragmentation pathways for halogenated aromatic compounds include the loss of the halogen atom. miamioh.edu Therefore, a significant fragment ion resulting from the loss of a bromine radical (M-Br) is anticipated at m/z 81. Other characteristic fragmentations could involve the loss of a neutral carbon monoxide (CO) molecule, a common fragmentation pathway for furan rings.
Table 4: Predicted Key Mass Fragments for this compound
| m/z (for ⁷⁹Br) | m/z (for ⁸¹Br) | Possible Fragment |
|---|---|---|
| 160 | 162 | [C₅H₅BrO]⁺ (Molecular Ion) |
| 81 | 81 | [C₅H₅O]⁺ |
| 131 | 133 | [C₄H₂BrO]⁺ (Loss of CH₃) |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. By measuring the absorption of infrared radiation at various frequencies, a spectrum is generated that corresponds to the vibrational modes of the molecule's bonds. For this compound, the IR spectrum provides valuable information about its furan ring structure, the carbon-hydrogen bonds, the carbon-bromine bond, and the methyl group.
The furan ring itself has several characteristic absorption bands. These include C-H stretching vibrations of the aromatic ring, C=C double bond stretching, and ring breathing vibrations. The presence of substituents, such as the bromine atom and the methyl group, influences the exact wavenumbers of these absorptions.
Expected Characteristic IR Absorption Bands for this compound:
| Functional Group | Vibrational Mode | **Expected Wavenumber (cm⁻¹) ** | Intensity |
| Aromatic C-H | Stretching | 3100 - 3000 | Medium to Weak |
| Methyl C-H | Asymmetric Stretching | ~2960 | Medium to Strong |
| Methyl C-H | Symmetric Stretching | ~2870 | Medium to Strong |
| Furan Ring C=C | Stretching | 1600 - 1500 | Medium to Strong |
| Methyl C-H | Bending (Scissoring) | ~1465 | Medium |
| Methyl C-H | Bending (Rocking) | ~1380 | Weak |
| Furan Ring C-O-C | Asymmetric Stretching | 1250 - 1150 | Strong |
| Furan Ring C-O-C | Symmetric Stretching | 1080 - 1000 | Strong |
| Aromatic C-H | Out-of-plane Bending | 900 - 675 | Strong |
| C-Br | Stretching | 700 - 500 | Medium to Strong |
This table is predictive and based on characteristic absorption frequencies of furan derivatives and halogenated aromatic compounds.
The C-H stretching vibrations for the furan ring are expected to appear at slightly higher wavenumbers (above 3000 cm⁻¹) than those for the methyl group (below 3000 cm⁻¹). The C=C stretching vibrations of the furan ring typically result in one or more bands in the 1600-1500 cm⁻¹ region. The C-O-C stretching vibrations of the furan ether linkage are usually strong and appear in the fingerprint region, making them highly diagnostic. The C-Br stretching vibration is expected in the lower frequency region of the spectrum.
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is an unparalleled technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This method provides definitive information on bond lengths, bond angles, and intermolecular interactions. While a crystal structure for this compound is not publicly available, the technique's application to related furan derivatives and brominated aromatic compounds illustrates the detailed structural insights that could be obtained.
Should single crystals of this compound be grown, X-ray diffraction analysis would yield a detailed molecular model. This would confirm the planar structure of the furan ring and provide precise measurements of the C-Br, C-C, and C-O bond lengths. For instance, studies on other brominated aromatic compounds have established typical C-Br bond lengths in the range of 1.85 to 1.95 Å. The analysis would also reveal the bond angles within the furan ring and the orientation of the methyl group relative to the bromine atom.
Chromatographic Methods for Purification and Analysis
Chromatographic techniques are indispensable for the separation, purification, and analysis of organic compounds like this compound. Gas chromatography, high-performance liquid chromatography, and column chromatography each play a specific role in the research and application of this compound.
Gas chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. For this compound, GC, particularly when coupled with a mass spectrometer (GC-MS), is an excellent method for assessing purity and identifying byproducts in a reaction mixture. A non-polar or medium-polarity capillary column, such as one with a polydimethylsiloxane or a phenyl-substituted stationary phase, would be suitable for the separation. The retention time of this compound would be influenced by its boiling point and its interaction with the stationary phase. The mass spectrum obtained from a GC-MS analysis would provide a unique fragmentation pattern, confirming the molecular weight and structural features of the compound.
High-performance liquid chromatography (HPLC) is another crucial analytical technique, especially for less volatile compounds or for preparative separations. For the analysis of this compound, a reverse-phase HPLC method would likely be employed.
Typical HPLC Parameters for Analysis of Furan Derivatives:
| Parameter | Condition |
| Column | C18 or C8 stationary phase |
| Mobile Phase | Gradient or isocratic mixture of acetonitrile and water, or methanol (B129727) and water |
| Detector | UV detector, typically monitoring in the range of 220-280 nm |
| Flow Rate | 0.5 - 1.5 mL/min |
By monitoring the elution of this compound, HPLC can be used to track the progress of a reaction, determine the purity of a sample, and quantify the amount of the compound present.
For the purification of this compound on a larger scale than analytical chromatography allows, column chromatography is the method of choice. This technique separates compounds based on their differential adsorption to a solid stationary phase, typically silica gel or alumina.
The choice of eluent (mobile phase) is critical for achieving good separation. A solvent system of increasing polarity, such as a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate, is commonly used. The separation is monitored by thin-layer chromatography (TLC) to identify the fractions containing the desired product. The less polar impurities will elute first, followed by this compound, and then more polar byproducts. This method is essential for obtaining highly pure material for subsequent reactions or for accurate characterization.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
